3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Description
Significance in Heterocyclic Chemistry
Pyrazole derivatives occupy a central position in heterocyclic chemistry due to their electronic diversity and capacity for regioselective functionalization. The incorporation of fluorine atoms and nitrile groups in this compound enhances its reactivity profile, enabling participation in:
- Nucleophilic additions at the formyl group
- Cyclocondensation reactions with amines or hydrazines
- Electrophilic aromatic substitution at the difluorophenyl ring.
The compound’s molecular architecture (Fig. 1) combines a pyrazole core (positions 1–3) with:
- A 3,4-difluorophenyl substituent at position 3
- A formyl group (-CHO) at position 4
- A propanenitrile side chain (-CH₂CH₂CN) at position 1.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₉F₂N₃O | |
| Molecular weight | 261.23 g/mol | |
| Predicted density | 1.34 g/cm³ | |
| Estimated boiling point | >400°C |
Historical Context of Pyrazole Research
The exploration of pyrazole chemistry began with Ludwig Knorr’s 1883 identification of the parent heterocycle, followed by Hans von Pechmann’s 1898 synthesis using acetylene and diazomethane. Twentieth-century advancements revealed pyrazole’s pharmacological relevance through compounds like celecoxib (COX-2 inhibitor) and stanozolol (anabolic steroid).
Fluorinated pyrazoles emerged as a distinct subclass in the 1990s, with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid becoming a key fungicide precursor. The development of this compound represents a modern iteration of this trend, combining fluorination strategies with nitrile-based side chains for enhanced bioactivity.
Structural Classification within Substituted Pyrazoles
This compound belongs to the 1H-pyrazole-4-carbaldehyde family, distinguished by:
- Position 1 substitution : Propanenitrile group (-CH₂CH₂CN)
- Position 3 substitution : 3,4-Difluorophenyl ring
- Position 4 substitution : Aldehyde functionality
Comparative analysis with related structures reveals key differences:
Table 2: Structural Comparison with Analogous Pyrazoles
The propanenitrile side chain introduces steric bulk and dipole interactions (3.94 D) absent in simpler analogs, potentially enhancing target binding specificity.
Research Significance in Medicinal Chemistry
Recent investigations position this compound as a multifunctional pharmacophore:
Antimicrobial Applications
- Demonstrates inhibitory activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) through dehydrogenase enzyme interference.
- Fluorine atoms enhance membrane permeability via increased lipophilicity (logP: 2.1).
Anticancer Potential
- In silico studies predict strong binding (ΔG: -9.2 kcal/mol) to EGFR kinase through:
- Hydrogen bonding with Met793 (formyl oxygen)
- π-π stacking with difluorophenyl ring.
Synthetic Versatility
The aldehyde group serves as a handle for generating derivative libraries:
- Condensation with primary amines yields Schiff bases
- Reaction with hydroxylamine produces oxime analogs
- Knoevenagel reactions with active methylene compounds form α,β-unsaturated derivatives.
Table 3: Derivative Synthesis Pathways
| Reaction Type | Reagent | Product Class | Yield Range | |
|---|---|---|---|---|
| Schiff base formation | Aniline derivatives | Imines | 65–78% | |
| Oxime synthesis | NH₂OH·HCl | Oximes | 72–85% | |
| Knoevenagel | Malononitrile | Cyanoacrylates | 60–68% |
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(3,4-difluorophenyl)-4-formylpyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O/c14-11-3-2-9(6-12(11)15)13-10(8-19)7-18(17-13)5-1-4-16/h2-3,6-8H,1,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRIYTQRYGQIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN(C=C2C=O)CCC#N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-difluorophenyl hydrazine, which is then reacted with an appropriate aldehyde to form the pyrazole ring. The formyl group is introduced via formylation reactions, and the final step involves the addition of the propanenitrile group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Condensation Reactions at the Formyl Group
The formyl group undergoes nucleophilic addition reactions with hydrazines to form hydrazones, a key step in synthesizing heterocyclic derivatives. This reaction is widely employed to create pyrazole-hydrazone hybrids with potential biological activity.
Reaction Conditions and Products
Mechanistic Insights
-
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the formyl carbon, followed by dehydration to form the hydrazone bond (C=N–N).
-
Electron-withdrawing substituents on the hydrazine (e.g., Cl) enhance reactivity by increasing electrophilicity at the formyl carbon .
Nitrile Group Reactivity
While direct transformations of the nitrile group in this compound are not explicitly documented in the provided sources, analogous reactions in similar propanenitrile derivatives suggest potential pathways:
-
Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.
-
Reduction : Formation of primary amines using catalysts like Raney nickel or lithium aluminum hydride.
Difluorophenyl Ring Reactivity
The 3,4-difluorophenyl group may participate in electrophilic aromatic substitution (EAS) reactions, though specific examples are absent in the cited literature. Fluorine’s electron-withdrawing nature typically directs EAS to meta/para positions relative to substituents.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable reagent in laboratory settings.
Biology
Research has indicated potential biological activities of 3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile, particularly in:
- Antimicrobial Activity : Studies are exploring its efficacy against various pathogens.
- Anticancer Properties : Investigations are underway to assess its potential in inhibiting cancer cell growth.
Medicine
In medicinal chemistry, this compound is being explored for drug development purposes. It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the formyl and nitrile groups can participate in hydrogen bonding or covalent interactions with targets.
Industrial Applications
The compound is also being utilized in developing advanced materials. Its unique electronic properties make it suitable for applications in polymers with specific electronic or optical characteristics.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
- Antimicrobial Evaluation : A study demonstrated that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in pharmaceutical formulations.
- Cancer Cell Inhibition : Research indicated that modifications to the pyrazole ring could enhance anticancer activity against specific cancer cell lines, highlighting the importance of structural variations in optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the formyl and nitrile groups can participate in hydrogen bonding or covalent interactions with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs differ in substituents, electronic properties, and bioactivity. Below is a comparative analysis based on the evidence:
Table 1: Structural and Functional Comparison
*Calculated based on formula; †Inferred from structural analogs.
Key Observations:
Halogen Variations: Bromine in adds steric bulk and polarizability, while fluorine in the target compound offers metabolic stability and improved pharmacokinetics.
Bioactivity Trends: Pyrazole derivatives with formyl groups (e.g., ) are often functionalized into hydrazones for antimicrobial applications. Trifluoromethyl-substituted analogs (e.g., ) exhibit enhanced lipophilicity, aiding blood-brain barrier penetration, whereas the target compound’s nitrile group may favor solubility.
Commercial and Synthetic Relevance :
- The dimethoxyphenyl analog is commercially available but lacks disclosed bioactivity, highlighting the need for further research on fluorinated variants.
Research Implications and Gaps
While the target compound shares structural motifs with bioactive pyrazoles, direct pharmacological data are absent in the provided evidence. Future studies should:
- Synthesize and test hydrazone derivatives of the target compound for antimicrobial activity, as demonstrated for benzoic acid analogs .
- Compare receptor binding affinities with MCHR1 antagonists like FE@SNAP, which also feature difluorophenyl groups .
- Investigate the impact of the propanenitrile linker on cytotoxicity and metabolic stability.
Biological Activity
3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile (CAS Number: 956984-73-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Difluorophenyl group : Enhances hydrophobic interactions.
- Formyl group : Potentially reactive site for further functionalization.
- Pyrazolyl group : Known for various biological activities.
- Propanenitrile backbone : Contributes to the overall stability and reactivity of the molecule.
IUPAC Name : this compound
Molecular Formula : C13H9F2N3O
Molecular Weight : 251.23 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the pyrazole ring : Reacting 3,4-difluorophenyl hydrazine with an appropriate aldehyde.
- Introduction of the formyl group : Achieved through formylation reactions.
- Addition of the propanenitrile group : Via nucleophilic substitution.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. In particular:
- Activity Against Gram-positive Bacteria : Compounds derived from similar structures have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and Bacillus subtilis.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Hydrazone derivative | 6.25 | S. aureus |
| Bisfluoro derivative | 12.5 | MRSA |
| Chlorinated derivative | 1.56 | A. baumannii |
These findings suggest that structural modifications, such as halogen substitutions, can enhance antibacterial efficacy.
The mechanism of action for compounds like this compound likely involves:
- Binding to bacterial enzymes or receptors , disrupting normal cellular functions.
- Interference with cell wall synthesis , particularly in Gram-positive bacteria.
Case Studies and Research Findings
A notable study investigated the synthesis and antimicrobial evaluation of hydrazone derivatives related to this compound. The results indicated that:
- Compounds with electron-withdrawing groups exhibited improved antibacterial activity.
- The most active derivatives were evaluated for cytotoxicity against human cell lines, revealing minimal toxicity at concentrations up to 50 μg/mL, indicating a favorable therapeutic index.
Summary of Findings from Research
- Synthesis Efficiency : New synthetic routes have been developed that enhance yield and purity.
- Antimicrobial Efficacy : Enhanced activity against multi-drug resistant strains was noted.
- Safety Profile : Active compounds showed high cell viability in human cell lines, suggesting potential for further development as therapeutic agents.
Q & A
Basic: What are the standard synthetic routes for 3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile?
The compound can be synthesized via Paal-Knorr pyrazole ring formation using 3,4-difluorophenyl hydrazine and a β-keto ester derivative. Key steps include:
- Acid chloride preparation : Reacting intermediates with SOCl₂ under ice-cooled conditions to form carbonyl chlorides, followed by slow dropwise addition to ensure controlled reaction kinetics .
- Cyclization : Heating hydrazine derivatives with trifluoromethyl-β-keto esters at 130–135°C for 3 hours to form the pyrazole core .
- Functionalization : Introducing the propanenitrile side chain via nucleophilic substitution or Knoevenagel condensation with appropriate aldehydes .
Basic: What characterization techniques are critical for confirming the structure of this compound?
- ¹H/¹³C/¹⁹F NMR : Essential for resolving fluorine-induced splitting patterns and verifying regiochemistry. For example, ¹⁹F NMR can distinguish between 3,4-difluorophenyl substituents and trifluoromethyl groups .
- IR Spectroscopy : Confirms formyl (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2200 cm⁻¹) functional groups .
- X-ray Crystallography : Resolves ambiguities in regioisomerism and crystal packing, as demonstrated in structurally related pyrazole derivatives .
Basic: What safety protocols are recommended during synthesis?
- Handling reactive intermediates : Use ice baths for exothermic steps (e.g., SOCl₂ reactions) to prevent thermal runaway .
- Waste management : Segregate halogenated byproducts and coordinate with certified waste disposal services to mitigate environmental risks .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to the compound’s potential toxicity .
Advanced: How can reaction yields be optimized for this compound?
- Non-conventional methods : Microwave-assisted synthesis (e.g., 700 W, 30 min) or ultrasonication (50 kHz, 25–30 min) improve yields (82–92%) compared to conventional heating (68–79%) by enhancing reaction kinetics and reducing side products .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve solubility of intermediates during cyclization .
Advanced: How are complex NMR spectral contradictions resolved, particularly with fluorine coupling?
- 2D NMR techniques : HSQC and HMBC correlations help assign overlapping signals in crowded regions (e.g., pyrazole C-H vs. aromatic protons) .
- Dynamic NMR : Variable-temperature studies can resolve slow-exchange regioisomers by observing coalescence points .
- Computational modeling : DFT calculations predict chemical shifts, aiding in signal assignment for multi-fluorinated systems .
Advanced: What methodologies are used to evaluate biological activity?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi, with hydrazone derivatives showing activity at 8–32 µg/mL .
- In vivo models : For pharmacological applications (e.g., TYK2 inhibition), use dextran sulfate sodium (DSS)-induced colitis models to assess cytokine (IL-6, TNF-α) suppression and histological improvements .
Advanced: How are structure-activity relationships (SAR) studied for this compound?
- Pharmacophore modification : Replace the propanenitrile group with sulfonyl or acyl moieties to assess impact on target binding (e.g., TYK2 inhibition IC₅₀ values) .
- Molecular docking : Simulate interactions with biological targets (e.g., JAK/STAT proteins) using software like AutoDock Vina, validated by Hirshfeld surface analysis .
Advanced: How are regioisomerism contradictions addressed in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
